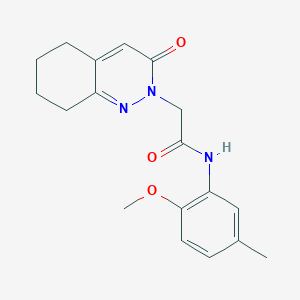
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a methoxy group, a methyl group on the phenyl ring, and a hexahydrocinnolin moiety. Its molecular formula is C22H24N2O2, with a molecular weight of approximately 348.44 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| LogP (Partition Coefficient) | 3.809 |
| Water Solubility (LogSw) | -4.23 |
| Polar Surface Area | 94.073 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may include:
- Hydrogen Bonding : The methoxy and amide groups can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The hydrophobic regions of the compound may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
- π–π Stacking : The aromatic rings can engage in π–π stacking interactions with nucleobases or other aromatic residues in proteins.
Therapeutic Applications
Research indicates that this compound may exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of hexahydrocinnoline compounds possess cytotoxic properties against cancer cell lines.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds may reduce inflammation markers in vitro.
- Antimicrobial Properties : There are indications that certain analogs can inhibit bacterial growth.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds derived from hexahydrocinnoline. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance potency.
Study 2: Anti-inflammatory Mechanism
In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of related compounds. They found that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Study 3: Antimicrobial Activity
A recent publication in the Journal of Antibiotics reported on the antimicrobial activity of various substituted acetamides. The findings showed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-7-8-16(24-2)15(9-12)19-17(22)11-21-18(23)10-13-5-3-4-6-14(13)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVJIFSDKOMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













